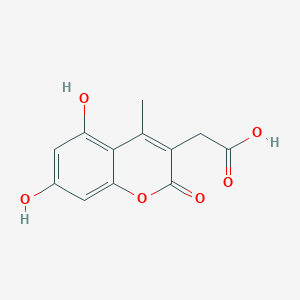

2-(5,7-Dihydroxy-4-methyl-2-oxochromen-3-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(5,7-Dihydroxy-4-methyl-2-oxochromen-3-yl)acetic acid is an organic compound with the molecular formula C12H10O6. It is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of two hydroxyl groups at positions 5 and 7, a methyl group at position 4, and an acetic acid moiety at position 3 of the chromen-2-one ring system .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(5,7-Dihydroxy-4-methyl-2-oxochromen-3-yl)acetic acid can be synthesized through various methods. One common approach involves the Pechmann condensation reaction, where phloroglucinol reacts with ethyl acetoacetate in the presence of sulfuric acid to form 5,7-dihydroxy-4-methylcoumarin. This intermediate is then subjected to further reactions to introduce the acetic acid moiety .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Pechmann condensation reactions followed by purification steps such as recrystallization and chromatography to obtain the desired product in high purity. The reaction conditions are optimized to ensure maximum yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(5,7-Dihydroxy-4-methyl-2-oxochromen-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced derivatives.

Substitution: Alkylated and acylated derivatives.

Scientific Research Applications

2-(5,7-Dihydroxy-4-methyl-2-oxochromen-3-yl)acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

Industry: Used in the development of dyes, fragrances, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5,7-Dihydroxy-4-methyl-2-oxochromen-3-yl)acetic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can scavenge free radicals, providing antioxidant effects. The compound can also inhibit certain enzymes, leading to anti-inflammatory and antimicrobial effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with cellular signaling pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Coumarin: The parent compound, known for its anticoagulant properties.

7,8-Dihydroxy-4-methylcoumarin: Similar structure but lacks the acetic acid moiety.

4-Methylumbelliferone: Similar structure but lacks the hydroxyl groups at positions 5 and 7.

Uniqueness

2-(5,7-Dihydroxy-4-methyl-2-oxochromen-3-yl)acetic acid is unique due to the presence of both hydroxyl groups and the acetic acid moiety, which contribute to its diverse biological activities. This combination of functional groups enhances its potential as an antioxidant, anti-inflammatory, and antimicrobial agent .

Biological Activity

2-(5,7-Dihydroxy-4-methyl-2-oxochromen-3-yl)acetic acid is a coumarin derivative with the molecular formula C₁₂H₁₀O₆. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. The presence of hydroxyl groups and an acetic acid moiety enhances its reactivity and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features two hydroxyl groups at positions 5 and 7, a methyl group at position 4, and an acetic acid group at position 3. This unique arrangement contributes to its solubility and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀O₆ |

| Molecular Weight | 250.204 g/mol |

| CAS Number | 5864-00-6 |

| Solubility | Soluble in water |

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. The hydroxyl groups in its structure allow it to scavenge free radicals effectively, which helps mitigate oxidative stress in biological systems.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases. The mechanism appears to involve the downregulation of inflammatory pathways, although specific molecular targets are still under investigation .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary findings suggest it may inhibit the growth of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

The biological activity of this compound is attributed to its ability to interact with multiple molecular targets. The hydroxyl groups contribute to its antioxidant capacity by neutralizing free radicals. Additionally, it may inhibit specific enzymes involved in inflammatory responses, thus showcasing its potential as an anti-inflammatory agent.

Study on Antioxidant Activity

A study assessed the antioxidant capacity of various coumarin derivatives, including this compound. Results indicated that this compound exhibited a higher radical scavenging activity compared to other derivatives tested, highlighting its potential use in formulations aimed at reducing oxidative damage .

Anti-inflammatory Research

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in cell cultures, treatment with this compound resulted in a significant reduction of inflammatory markers. The compound was shown to decrease levels of TNF-alpha and IL-6 in a dose-dependent manner .

Q & A

Q. What are the optimal synthetic routes for 2-(5,7-Dihydroxy-4-methyl-2-oxochromen-3-yl)acetic acid, and how can reaction conditions be systematically optimized?

Basic Research Question

The compound’s synthesis involves chromenone core functionalization with acetic acid moieties. A factorial design approach is recommended to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can reduce the number of experiments while evaluating interactions between variables like pH and reaction time . Statistical software (e.g., Design-Expert®) can model response surfaces to identify optimal yield conditions.

Q. How can computational methods enhance the prediction of bioactivity mechanisms for this compound?

Advanced Research Question

Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) to infer redox behavior, while molecular docking studies (using AutoDock Vina) can screen binding affinities to targets like cyclooxygenase-2 or estrogen receptors. Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations may clarify reaction pathways in enzymatic environments . Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) to refine computational models.

Q. What spectroscopic techniques are critical for structural elucidation and purity assessment?

Basic Research Question

Use a combination of:

- NMR : ¹H/¹³C NMR to confirm substitution patterns on the chromenone ring and acetic acid linkage. DEPT-135 can distinguish CH₂ groups.

- HRMS : High-resolution mass spectrometry for molecular formula validation.

- FT-IR : Identify key functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹, hydroxyl bands at 3200–3500 cm⁻¹).

Cross-reference with PubChem data for analogous chromenone derivatives to resolve ambiguities .

Q. How should researchers address contradictions in reported bioactivity data across studies?

Advanced Research Question

Contradictions often arise from variability in assay conditions (e.g., cell lines, solvent carriers). Perform meta-analysis using PRISMA guidelines to identify confounding factors. Replicate experiments under standardized protocols (e.g., ISO 10993 for cytotoxicity) and apply Bland-Altman plots to assess inter-laboratory variability . Consider structural analogs (e.g., ’s (7,8-dihydroxy-2-oxo-2H-chromen-4-yl)acetic acid) to isolate substituent-specific effects.

Q. What strategies are effective for improving the compound’s solubility and bioavailability in preclinical studies?

Advanced Research Question

- Co-crystallization : Screen with co-formers (e.g., nicotinamide) to enhance aqueous solubility.

- Nanoformulation : Use lipid-based nanoparticles (e.g., solid lipid NPs) or cyclodextrin inclusion complexes.

- Prodrug design : Esterify the acetic acid moiety to increase membrane permeability, with enzymatic hydrolysis in vivo restoring activity . Monitor stability via HPLC-UV under physiological pH (e.g., SGF/SIF media).

Q. How can reactor design influence scalability in synthesis?

Advanced Research Question

Continuous-flow reactors (e.g., microfluidic systems) improve heat/mass transfer for exothermic reactions, reducing side products. Computational fluid dynamics (CFD) simulations can model flow patterns and optimize residence time distribution (RTD). For photochemical steps, annular reactors with UV-LED arrays enhance photon efficiency . Pilot-scale trials should adhere to CRDC guidelines for chemical engineering design (RDF2050112) .

Q. What are the best practices for ensuring reproducibility in chromatographic analysis?

Basic Research Question

- Column selection : Use C18 columns with 3 µm particle size for HPLC, and validate retention times against reference standards.

- Mobile phase : Buffered systems (e.g., 0.1% formic acid in acetonitrile/water) reduce peak tailing.

- Calibration : Implement internal standards (e.g., deuterated analogs) to correct for injection variability. Document parameters per ICH Q2(R1) guidelines .

Q. How do substituent modifications on the chromenone core alter antioxidant activity?

Advanced Research Question

Compare hydroxylation patterns (e.g., 5,7-dihydroxy vs. 7,8-dihydroxy in ) using DPPH/ABTS assays. Quantum chemical descriptors (e.g., bond dissociation enthalpy for O-H groups) predict radical scavenging efficiency. SAR studies should correlate substituent electronegativity (Hammett constants) with IC₅₀ values .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question

- PPE : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods for weighing and synthesis.

- Waste disposal : Neutralize acidic residues before disposal per EPA guidelines.

Refer to SDS data for analogous phenoxyacetic acids (e.g., ) for spill management and first-aid measures .

Q. How can machine learning accelerate the discovery of derivatives with enhanced pharmacological profiles?

Advanced Research Question

Train neural networks on ChEMBL datasets to predict ADMET properties. Use graph-based models (e.g., GraphConv) to generate virtual libraries of chromenone-acetic acid hybrids. Active learning loops can prioritize synthesis candidates with high predicted bioactivity and low toxicity .

Properties

IUPAC Name |

2-(5,7-dihydroxy-4-methyl-2-oxochromen-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O6/c1-5-7(4-10(15)16)12(17)18-9-3-6(13)2-8(14)11(5)9/h2-3,13-14H,4H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQGXWYXJGUYJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC(=CC(=C12)O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.